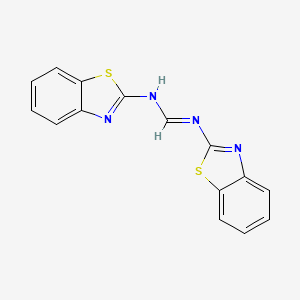

N,N'-bis(1,3-benzothiazol-2-yl)imidoformamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, which “N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide” is likely a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

N,N'-bis(1,3-benzothiazol-2-yl)imidoformamide derivatives have been synthesized and evaluated for pharmacological properties. For instance, a study focused on the synthesis of 1,3-benzothiazol-2-yl benzamides and their anticonvulsant and neurotoxicity evaluation. The study found that the majority of these compounds were active in certain screens and showed decreased immobility time without neurotoxicity or liver toxicity (Rana et al., 2008).

Diuretic Activity

Compounds derived from this compound have been studied for their diuretic activity. A series of such compounds were synthesized and tested in vivo for their diuretic properties, with some showing promising results (Yar & Ansari, 2009).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of this compound derivatives. A study on the synthesis and characterizations of triazine derivatives showed that these compounds had antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria (Patel & Baldaniya, 2016).

Polymorphism and Crystallography

The polymorphism and crystallography of bis(1,3-benzothiazol-2-yl) derivatives have also been explored. A study on bis(benzothiazol-2-yl)trithiocarbonate, closely related to this compound, revealed two visually distinguishable polymorphs with different kinds of intra- and intermolecular interactions (Kafuta et al., 2020).

Fluorescence and Biological Activities

Novel derivatives exhibiting fluorescence and biological activities have been synthesized, including pyrido[2,1-b]benzothiazole and pyrido[2,1-b]benzoimidazole derivatives. These compounds showed remarkable fluorescence properties and were evaluated for antimicrobial and antiviral activities (Azzam et al., 2020).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Benzothiazole derivatives are known to impact a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

It is reported that synthesized benzothiazole derivatives exhibit good pharmacokinetic properties with good oral absorption percentage in the tolerable range of 65–100% .

Result of Action

Benzothiazole derivatives are known to manifest profound antimicrobial activity .

Action Environment

It is known that environmental factors can influence the action of benzothiazole derivatives .

Propiedades

IUPAC Name |

N,N'-bis(1,3-benzothiazol-2-yl)methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4S2/c1-3-7-12-10(5-1)18-14(20-12)16-9-17-15-19-11-6-2-4-8-13(11)21-15/h1-9H,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPRVEVKPSHDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC=NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/C=N/C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2563911.png)

![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2563913.png)

![7-Fluoro-2-methyl-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2563917.png)

![ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2563918.png)

![6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2563926.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2563931.png)